molecular formula C17H18N4O3S B7434597 N-(4-indazol-1-ylphenyl)-4-sulfamoylbutanamide

N-(4-indazol-1-ylphenyl)-4-sulfamoylbutanamide

Cat. No. B7434597
M. Wt: 358.4 g/mol
InChI Key: ORHWKQOEWQQZIO-UHFFFAOYSA-N
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Description

N-(4-indazol-1-ylphenyl)-4-sulfamoylbutanamide, commonly known as Indapamide, is a sulfonamide diuretic drug that is used to treat hypertension and edema. It belongs to the thiazide-like diuretic class of drugs and works by increasing the excretion of sodium and water from the body. Indapamide has been widely studied for its potential therapeutic applications in various medical conditions.

Mechanism of Action

Indapamide works by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys. This increases the excretion of sodium and water from the body, leading to a decrease in blood volume and blood pressure. Indapamide also has vasodilatory effects, which further helps in reducing blood pressure.
Biochemical and Physiological Effects:
Indapamide has several biochemical and physiological effects on the body. It has been found to reduce blood pressure, decrease blood volume, and increase urine output. Indapamide also has anti-inflammatory effects, which may be beneficial in the treatment of certain medical conditions. It has been shown to reduce oxidative stress and improve endothelial function in animal models.

Advantages and Limitations for Lab Experiments

Indapamide has several advantages for lab experiments. It is readily available and can be synthesized easily. Indapamide is also relatively inexpensive compared to other diuretic drugs. However, there are some limitations to using Indapamide in lab experiments. It has a narrow therapeutic window, which means that the dose has to be carefully controlled to avoid toxicity. Indapamide can also interact with other drugs, which may affect the results of the experiment.

Future Directions

There are several future directions for the study of Indapamide. It has been suggested that Indapamide may have potential therapeutic applications in the treatment of diabetes and metabolic syndrome. Further studies are needed to determine the efficacy and safety of Indapamide in these conditions. Indapamide may also have potential applications in the treatment of certain types of cancer. It has been shown to have anti-inflammatory and anti-angiogenic effects, which may be beneficial in the treatment of cancer. Further research is needed to determine the potential of Indapamide in cancer therapy.
Conclusion:
In conclusion, Indapamide is a sulfonamide diuretic drug that has been widely studied for its potential therapeutic applications in various medical conditions. It works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to a decrease in blood pressure and blood volume. Indapamide has several biochemical and physiological effects on the body, including anti-inflammatory effects and improved endothelial function. While Indapamide has some limitations in lab experiments, it has several advantages and may have potential applications in the treatment of diabetes, metabolic syndrome, and cancer. Further research is needed to determine the efficacy and safety of Indapamide in these conditions.

Synthesis Methods

Indapamide is synthesized by the reaction of 4-chloro-N-(4-indazolyl)benzenesulfonamide with 4-aminobutanoyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified and crystallized to obtain pure Indapamide. The synthesis method has been optimized and improved over the years to increase the yield and purity of the product.

Scientific Research Applications

Indapamide has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to be effective in the treatment of hypertension, heart failure, and edema. Indapamide has also been studied for its potential use in the treatment of diabetes and metabolic syndrome. It has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models.

properties

IUPAC Name

N-(4-indazol-1-ylphenyl)-4-sulfamoylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c18-25(23,24)11-3-6-17(22)20-14-7-9-15(10-8-14)21-16-5-2-1-4-13(16)12-19-21/h1-2,4-5,7-10,12H,3,6,11H2,(H,20,22)(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHWKQOEWQQZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)NC(=O)CCCS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-indazol-1-ylphenyl)-4-sulfamoylbutanamide

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